molecular formula C19H15Cl2N3O2S B2652582 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450341-10-3

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2652582
CAS RN: 450341-10-3
M. Wt: 420.31
InChI Key: CJEIKXWLQZWPAZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2S and its molecular weight is 420.31. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

A study by Aly, Saleh, and Elhady (2011) described the design and synthesis of new heterocyclic compounds incorporating antipyrine moiety, including derivatives related to 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide. These compounds showed promising biological activities against various microorganisms, indicating their potential as antimicrobial agents (Aly, Saleh, & Elhady, 2011).

Nonlinear Optical Properties

Castro et al. (2017) conducted theoretical investigations on the nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, which are structurally similar to the compound . The study found these crystals to be good candidates for photonic devices, such as optical switches and modulators (Castro et al., 2017).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Molecular Docking and Anticancer Activity

Katariya et al. (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, which included derivatives structurally related to the compound . These compounds were evaluated for their anticancer activity and molecular docking studies, indicating their potential in pharmaceutical drug development for overcoming microbe resistance (Katariya, Vennapu, & Shah, 2021).

Hydrogen Bonding and Crystal Structures

Narayana et al. (2016) studied different molecular conformations and hydrogen bonding in compounds including 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. This research contributes to the understanding of the structural and bonding characteristics of similar compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c20-12-4-6-15(7-5-12)26-9-18(25)22-19-16-10-27-11-17(16)23-24(19)14-3-1-2-13(21)8-14/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEIKXWLQZWPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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